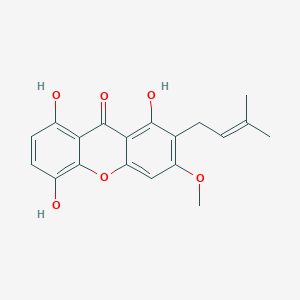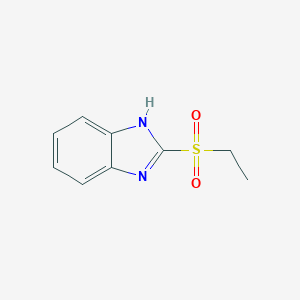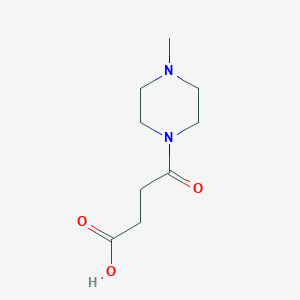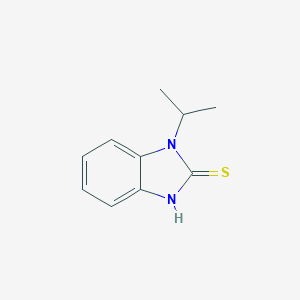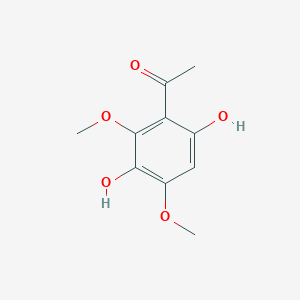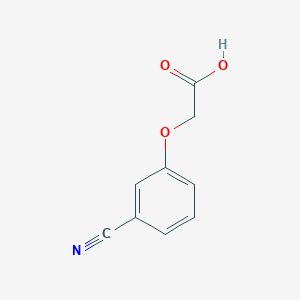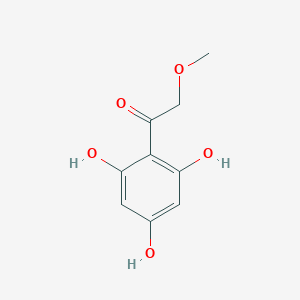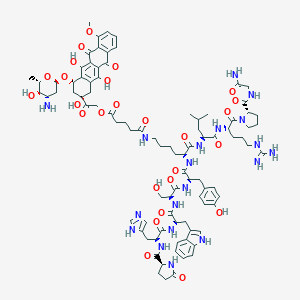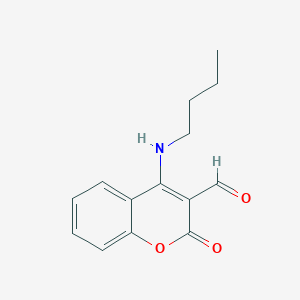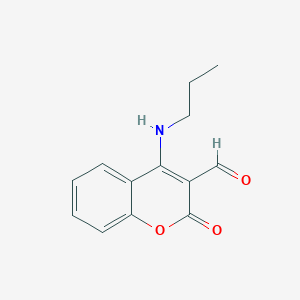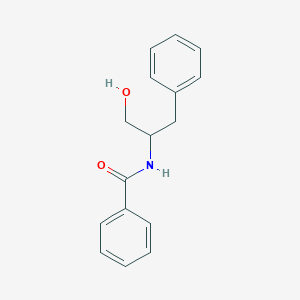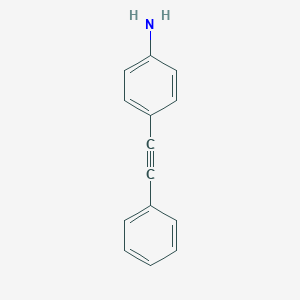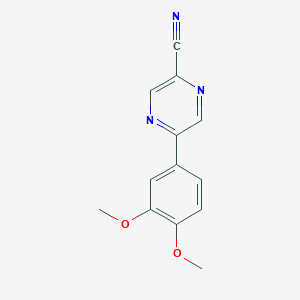
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrazine family, which is known for its diverse biological activities. Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, is not fully understood. However, it has been suggested that its anti-tumor activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has also been shown to scavenge free radicals, which can cause oxidative stress and damage to cells. In addition, it has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has several advantages for laboratory experiments. It is relatively easy to synthesize and has been optimized to produce high yields with high purity. It has also been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for further study. However, there are also limitations to using pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, in laboratory experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its biochemical and physiological effects. In addition, its potential toxicity and side effects need to be studied in more detail.
Zukünftige Richtungen
There are many future directions for research on pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-. One potential direction is to study its anti-tumor activity in vivo, using animal models of cancer. Another direction is to study its potential as an anti-inflammatory and anti-oxidant agent in various disease models. In addition, further research is needed to elucidate its mechanism of action and its potential toxicity and side effects. Finally, the development of novel pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, derivatives with improved activity and selectivity is another area of future research.
Synthesemethoden
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, can be synthesized using various methods, including the reaction of 3,4-dimethoxyphenylhydrazine with malononitrile in the presence of a base. Another method involves the reaction of 3,4-dimethoxyphenylhydrazine with ethyl cyanoacetate in the presence of a base. These methods have been optimized to produce high yields of pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, with high purity.
Wissenschaftliche Forschungsanwendungen
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has also been studied for its anti-inflammatory and anti-oxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and to scavenge free radicals, which can cause oxidative stress and damage to cells.
Eigenschaften
CAS-Nummer |
91028-38-5 |
|---|---|
Produktname |
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)- |
Molekularformel |
C13H11N3O2 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
5-(3,4-dimethoxyphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O2/c1-17-12-4-3-9(5-13(12)18-2)11-8-15-10(6-14)7-16-11/h3-5,7-8H,1-2H3 |
InChI-Schlüssel |
QNSULLSDIRUMFW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC=C(N=C2)C#N)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NC=C(N=C2)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



